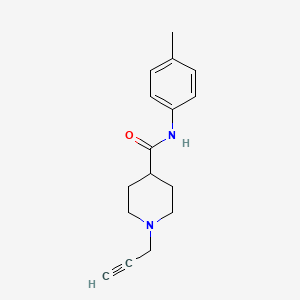

![molecular formula C13H20N2O2 B2628245 [3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol CAS No. 1989671-98-8](/img/structure/B2628245.png)

[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol” is a chemical compound with the CAS Number: 1989671-98-8 . It has a molecular weight of 236.31 and its molecular formula is C13H20N2O2.

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2O2/c14-9-13(10-16)11-17-7-6-15(13)8-12-4-2-1-3-5-12/h1-5,16H,6-11,14H2 . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

“[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol” is a powder at room temperature . It has a molecular weight of 236.31 and its molecular formula is C13H20N2O2.

Applications De Recherche Scientifique

Catalyst Applications in Organic Reactions

Tris(triazolyl)methanol-Cu(I) Complex as a Catalyst : The compound tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol has been synthesized and used to form a stable complex with CuCl. This complex acts as an outstanding catalyst for Huisgen 1,3-dipolar cycloaddition under water or neat conditions. The catalyst is notable for requiring low loadings and short reaction times at room temperature, and it is compatible with free amino groups (Ozcubukcu et al., 2009).

Structural Studies and Synthesis of Novel Compounds

Synthesis of Benzimidazo[1,2-c][1,2,3]thiadiazoles : The compound (1-Amino-1H-benzimidazol-2-yl)methanol has been used to synthesize benzimidazo[1,2-c][1,2,3]thiadiazoles, a novel ring system. The structure of the resulting compounds was confirmed by single-crystal X-ray analysis, highlighting the versatility of related methanol derivatives in synthesizing structurally unique compounds (Tumkevičius et al., 2003).

Chemical Interaction Studies

Interaction with Cyclodextrin and Methanol : A newly synthesized amino acid derivative, 3-[2-(9-anthryl)benzoxazol-5-yl]-alanine, was used to study its interaction with β-cyclodextrin (β-CD) and γ-cyclodextrin (γ-CD) in varying concentrations of methanol. This study provided insights into the formation of ternary complexes and the influence of methanol on equilibrium constants, contributing to the understanding of molecular interactions in different solvent conditions (Mrozek et al., 2002).

Green Chemistry and Synthesis

Regioselective Mannich Reaction for Chitosan Derivatives : A regioselective aminomethylation of 2,4-dihydroxybenzoyl compounds was achieved through a Mannich reaction, leading to the synthesis of new chitosan derivatives with improved solubility in organic solvents. This process highlights the use of methanol-related compounds in regioselective synthesis, contributing to advancements in the modification of natural compounds (Omura et al., 2001).

Propriétés

IUPAC Name |

[3-(aminomethyl)-4-benzylmorpholin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c14-9-13(10-16)11-17-7-6-15(13)8-12-4-2-1-3-5-12/h1-5,16H,6-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUJOONPSXZWHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)(CN)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Bromo-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]propan-2-one](/img/structure/B2628163.png)

![3-[(4-Methoxyphenyl)amino]-1-(2-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2628170.png)

![2-Chloro-N-[2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethyl]acetamide](/img/structure/B2628172.png)

![6-(4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2628173.png)

![(2E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2628174.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2628175.png)

![3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid](/img/structure/B2628178.png)

![(3,5-Dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2628182.png)

![Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate](/img/structure/B2628184.png)